N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide
Overview
Description
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide is a chemical compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 8th position and a pivalamide group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide typically involves the bromination of a purine derivative followed by the introduction of a pivalamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The pivalamide group can be introduced using pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a purine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide involves its interaction with specific molecular targets. The bromine atom and pivalamide group can influence the compound’s binding affinity to enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide is unique due to the presence of both a bromine atom and a pivalamide group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(8-bromo-6-oxo-1,7-dihydropurin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O2/c1-10(2,3)7(18)16-9-14-5-4(6(17)15-9)12-8(11)13-5/h1-3H3,(H3,12,13,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZRYCMCCSUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161681 | |
Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136675-83-7 | |
Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136675-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(8-Bromo-6,9-dihydro-6-oxo-1H-purin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001161681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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